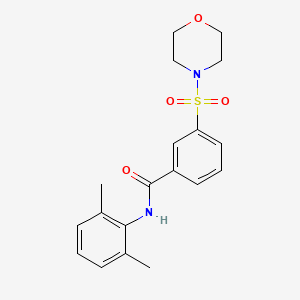![molecular formula C15H12Cl2N2OS B5796115 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5796115.png)
2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide, also known as CCNA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a thioamide derivative of 2-chloro-N-(4-chlorophenyl)acetamide, which is a known analgesic drug. CCNA is an important compound in the field of pharmacology and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide is not fully understood. However, it is believed that 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has also been shown to inhibit the growth and proliferation of cancer cells by downregulating various signaling pathways.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has a variety of biochemical and physiological effects. Studies have shown that 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide can induce oxidative stress and DNA damage in cancer cells, leading to cell death. 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has also been shown to modulate various signaling pathways involved in cell growth, proliferation, and survival. In addition, 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide in lab experiments is its potent anti-cancer activity. 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation of using 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide in lab experiments is its potential toxicity. 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has been shown to be toxic to normal cells at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide. One area of research that warrants further investigation is the mechanism of action of 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide. More studies are needed to fully understand how 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide exerts its anti-cancer activity and to identify its molecular targets. Another area of research that warrants further investigation is the potential use of 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide in combination with other anti-cancer agents. Studies have shown that 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide may enhance the anti-cancer activity of certain chemotherapy drugs, making it a promising candidate for combination therapy. Finally, more studies are needed to determine the safety and efficacy of 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide in animal models and clinical trials.
Méthodes De Synthèse
2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chloro-N-(4-chlorophenyl)acetamide with thiourea in the presence of a base such as sodium hydroxide. The resulting compound is then treated with 2-chlorobenzenamine to produce 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide. Other methods of synthesis have also been reported in the literature.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has been studied extensively for its potential use in various scientific research applications. One area of research where 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has shown promise is in the treatment of cancer. Studies have shown that 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide has also been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-chlorophenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c16-11-7-5-10(6-8-11)9-14(20)19-15(21)18-13-4-2-1-3-12(13)17/h1-8H,9H2,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRIJPUTPWIGCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[(2-chlorophenyl)carbamothioyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5796054.png)
![ethyl 1-[(6-quinoxalinylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5796061.png)
![2-ethyl-2-methyl-3-[(1-methylpropylidene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5796083.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5796101.png)
![2-(2-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5796104.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5796107.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B5796128.png)
![N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide](/img/structure/B5796136.png)

![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)